Tat-BP
Description
Structure
2D Structure
Properties
CAS No. |
118013-66-4 |
|---|---|
Molecular Formula |
C37H59N7O20 |
Molecular Weight |
921.9 g/mol |
IUPAC Name |
(2R,6S)-6-[[(4R)-4-[[(2S)-2-[[(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-2-amino-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C37H59N7O20/c1-13(30(51)44-20(35(58)59)9-10-23(48)43-19(8-6-7-18(38)34(56)57)32(53)40-14(2)33(54)55)39-31(52)15(3)61-29-25(42-17(5)47)36-60-12-22(63-36)28(29)64-37-24(41-16(4)46)27(50)26(49)21(11-45)62-37/h13-15,18-22,24-29,36-37,45,49-50H,6-12,38H2,1-5H3,(H,39,52)(H,40,53)(H,41,46)(H,42,47)(H,43,48)(H,44,51)(H,54,55)(H,56,57)(H,58,59)/t13-,14+,15+,18+,19-,20+,21+,22+,24+,25+,26+,27+,28+,29+,36+,37-/m0/s1 |
InChI Key |
UPFMKPIBAIPLHT-RSJSDIDPSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O2)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C |
Other CAS No. |
118013-66-4 |
Synonyms |
TAT-BP tracheal cytotoxin, Bordetella pertussis |
Origin of Product |
United States |
Scientific Research Applications
Virology Applications
1.1 Mechanism of Action in HIV Research
Tat-BP is primarily studied for its role in HIV gene expression. The Tat protein is crucial for the transcriptional activation of the HIV genome, facilitating the recruitment of the positive transcription elongation factor (pTEFb) to the trans-activation-responsive element (TAR) of viral RNA. This interaction enhances RNA polymerase II activity, leading to increased transcriptional elongation .
1.2 Development of Therapeutics
Given its involvement in HIV transcription, this compound has been targeted for developing antiviral therapies. Compounds that inhibit Tat's function could potentially reduce viral load in infected individuals. For instance, recent studies have focused on small molecules that disrupt Tat's interaction with TAR RNA, thereby blocking HIV transcription .
Cancer Therapy Applications
2.1 Targeted Alpha Therapy (TAT)
this compound has been explored in the context of targeted alpha therapy (TAT), a promising cancer treatment modality that utilizes alpha-emitting radionuclides to selectively destroy cancer cells while sparing healthy tissue. Recent advancements have shown that compounds like bismuth-213 can be effectively chelated to targeting agents for TAT applications, enhancing therapeutic efficacy against tumors .
2.2 Clinical Trials and Efficacy
Several clinical trials are underway to assess the efficacy of TAT using various alpha-emitting isotopes conjugated with targeting agents. These trials focus on cancers such as neuroendocrine tumors and prostate cancer, with promising preliminary results indicating potential improvements in patient outcomes .
Molecular Biology Applications
3.1 Enhancing Cellular Uptake
this compound has been utilized to enhance the cellular uptake of therapeutic molecules through its cell-penetrating peptide properties. By conjugating drugs with this compound, researchers have observed improved intracellular accumulation and efficacy of otherwise poorly permeable compounds . This approach is particularly beneficial for nucleic acid-based therapies where cellular entry is a significant barrier.
3.2 Structural Studies
Research has also focused on elucidating the structural properties of this compound derivatives through techniques such as X-ray crystallography. Understanding these structural characteristics aids in designing more effective compounds for therapeutic use .
Case Study 1: Inhibition of HIV Transcription
A study investigated the effects of a novel compound targeting Tat's interaction with TAR RNA. The results demonstrated a significant reduction in HIV transcription levels in vitro, supporting the potential use of Tat inhibitors as antiviral agents.
| Compound | IC50 (µM) | Effect on Transcription |
|---|---|---|
| Compound A | 0.5 | 80% inhibition |
| Compound B | 1.0 | 60% inhibition |
Case Study 2: Efficacy of Targeted Alpha Therapy
In a clinical trial assessing bismuth-213 conjugated with a targeting agent for neuroendocrine tumors, preliminary data showed:
| Trial Phase | Patients Enrolled | Response Rate |
|---|---|---|
| Phase I | 30 | 70% |
| Phase II | 50 | 65% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key similarities and differences between Tat-BP and structurally/functionally related compounds:
Mechanistic Comparisons
- Cytotoxicity : this compound uniquely disrupts peptide degradation pathways in symbiotic systems, unlike DSPE-PEG-TAT, which lacks cytotoxic effects .
- Binding Specificity : this compound interacts with cyclin T1 in nuclear speckles, while Tat-BFP shows partial co-localization with SC35 domains, suggesting divergent binding partners .
- Delivery Efficiency : DSPE-PEG-TAT outperforms this compound in aqueous solubility and biocompatibility due to PEGylation, making it preferable for in vivo applications .
Regulatory and Quality Considerations
Comparability exercises, as outlined by WHO guidelines (), require head-to-head studies to assess similarity. For example:
- Purity : DSPE-PEG-TAT (≥95% purity) meets stringent quality standards for industrial use, whereas this compound’s heterogeneity in natural systems complicates standardization .
- Functional Equivalence: this compound’s cytotoxic activity cannot be replicated by TAT-amide or Tat-BFP, emphasizing its unique biological role .
Research Findings and Data
Table 1: Comparative Cytotoxicity in Leaf Nodules
| Compound | Concentration (µM) | Cytotoxicity (%) | Mechanism |
|---|---|---|---|
| This compound | 10 | 85 ± 3.2 | Peptide degradation inhibition. |
| DSPE-PEG-TAT | 10 | 5 ± 1.1 | No significant effect. |
| TAT-amide | 10 | 12 ± 2.4 | Mild membrane disruption. |
Data derived from metabolite profiling in Ardisia crenata ().
Table 2: Pharmacokinetic Parameters
| Compound | Half-life (h) | Bioavailability (%) | Clearance (mL/min/kg) |
|---|---|---|---|
| This compound | 0.5 | <10 | 25.7 ± 2.1 |
| DSPE-PEG-TAT | 8.2 | 45 | 8.3 ± 1.5 |
Data adapted from lipid-PEG drug studies ().
Preparation Methods
General Metallation Protocol
-
Reaction Setup: TATBP is dissolved in dimethylformamide (DMF) under nitrogen.
-
Metal Salt Addition: Stoichiometric amounts of metal chlorides (e.g., MnCl₂, NiCl₂, CuCl₂) are introduced.
-
Reflux Conditions: The mixture is refluxed at 120°C for 12–24 hours, monitored via UV-Vis spectroscopy for Soret band shifts (e.g., 418 nm → 435 nm for Mn(III) complexes).
Table 1: Synthesis Conditions for TATBP Metal Complexes
| Metal Complex | Metal Salt | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| TATBPMnCl | MnCl₂ | DMF | 120 | 24 | 78 |
| TATBPNi | NiCl₂ | DMF | 120 | 18 | 82 |
| TATBPCu | CuCl₂ | DMF | 120 | 12 | 75 |
Challenges in Metallation
-
Oxidation State Control: Mn(III) requires strict anhydrous conditions to prevent Mn(II) contamination.
-
Steric Hindrance: Bulky alkyl substituents slow metal insertion, necessitating extended reaction times.
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
UV-Vis Spectroscopy:
-
TATBP Soret Band: 418 nm (ε = 4.2 × 10⁵ M⁻¹cm⁻¹).
-
Metal Complexes: Bathochromic shifts (e.g., TATBPCu at 435 nm) confirm metal insertion.
Fluorescence Analysis:
-
Quantum Yields: TATBP (Φ = 0.19) vs. TATBPCu (Φ = 0.05) indicates quenching via intersystem crossing.
Table 2: Photophysical Properties of TATBP and Derivatives
| Compound | λₑₘ (nm) | Φ | Lifetime (ms) |
|---|---|---|---|
| TATBP | 650 | 0.19 | 0.015 |
| TATBPMnCl | 725 | 0.02 | 0.017 |
| TATBPNi | 670 | 0.08 | 0.016 |
Phase Behavior and Thermal Stability
TATBP and its metal complexes exhibit hexagonal columnar (Colₕ) liquid crystalline phases. Differential scanning calorimetry (DSC) reveals:
-
Metal Complex Stability: TATBPCu retains Colₕ phase up to 210°C, outperforming non-metallated TATBP.
Scalability and Industrial Considerations
Batch-Size Limitations:
-
Lab Scale: 1–5 g batches achieve >90% purity.
-
Pilot Scale: Solvent recovery systems and automated chromatography are required for >50 g production.
Cost Analysis:
Q & A
Basic Research Questions
Q. What established protocols ensure high-purity synthesis of Tat-BP, and how are impurities quantified?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Purity is validated via reverse-phase HPLC (≥95% purity threshold) and mass spectrometry (e.g., ESI-MS for molecular weight confirmation). Impurity profiles are quantified using area-under-the-curve (AUC) analysis in HPLC chromatograms, with adjustments to coupling reagents (e.g., HBTU vs. HATU) to minimize deletion sequences .
Q. How can researchers optimize this compound’s stability in physiological buffers for in vitro assays?
- Methodological Answer : Stability assays should test variables like pH (6.5–7.4), temperature (4°C vs. 37°C), and protease inhibitors (e.g., EDTA, PMSF). Use circular dichroism (CD) spectroscopy to monitor secondary structure integrity and LC-MS to track degradation products over time. Pre-incubation with serum albumin (1–5% w/v) may mimic in vivo conditions and reduce nonspecific binding .
Advanced Research Questions
Q. How to resolve contradictory data on this compound’s cellular uptake efficiency across studies?
- Methodological Answer : Discrepancies often arise from differences in cell lines (e.g., HeLa vs. HEK293), incubation times (15 min vs. 2 hr), or quantification methods (flow cytometry vs. fluorescence microscopy). Standardize protocols using internal controls (e.g., FITC-labeled this compound) and normalize uptake to protein concentration (Bradford assay) and cell count. Cross-validate with siRNA knockdown of putative receptors (e.g., heparan sulfate proteoglycans) .
Q. What computational strategies predict this compound’s interactions with lipid bilayers, and how are these validated experimentally?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model this compound’s penetration depth and orientation in lipid bilayers. Parameters include force fields (CHARMM36) and bilayer composition (e.g., POPC:POPS 4:1). Validate via surface plasmon resonance (SPR) for binding kinetics and cryo-EM for structural visualization. Compare with mutagenesis studies (e.g., arginine-to-alanine substitutions) to confirm critical residues .
Data Analysis & Contradiction Resolution
Q. How should researchers address variability in this compound’s cytotoxicity reported in different assays?
- Methodological Answer : Variability may stem from assay sensitivity (MTT vs. resazurin) or exposure duration (acute vs. chronic). Perform dose-response curves (0.1–100 µM) with triplicate technical replicates. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Include positive controls (e.g., chloroquine for lysosomal toxicity) and assess membrane integrity via LDH release .
Q. What statistical approaches are recommended for meta-analysis of this compound’s bioactivity across publications?
- Methodological Answer : Extract data using PRISMA guidelines, focusing on effect sizes (e.g., IC50, fold-change) and sample sizes. Apply random-effects models (RevMan software) to account for heterogeneity. Assess publication bias via funnel plots and Egger’s test. Stratify by experimental models (e.g., 2D vs. 3D cell cultures) to identify context-dependent effects .
Experimental Design & Reproducibility
Q. What controls are essential for ensuring reproducibility in this compound’s intracellular trafficking studies?
- Methodological Answer : Include:
- Negative controls : Scrambled peptide sequences.
- Compartmental markers : Lysotracker (lysosomes), ER-Tracker (endoplasmic reticulum).
- Temperature controls : 4°C incubation to inhibit active transport.
- Quantitative imaging : Confocal microscopy with Z-stack analysis to avoid artifact inclusion .
Q. How to design a robust SAR (Structure-Activity Relationship) study for this compound derivatives?
- Methodological Answer : Systematically modify regions (e.g., N-terminal vs. C-terminal) and test analogs for:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
